Benzyl glycidyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(phenylmethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBOILAKBSWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019317 | |
| Record name | 2‐[(Benzyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2930-05-4 | |
| Record name | Benzyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2930-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(benzyloxy)-2,3-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2‐[(Benzyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Benzyl Glycidyl Ether
Established Synthetic Pathways to Benzyl (B1604629) Glycidyl (B131873) Ether
The primary and most well-documented method for synthesizing benzyl glycidyl ether involves the reaction between benzyl alcohol and epichlorohydrin (B41342). chemicalbook.comguidechem.com This pathway is favored for its directness and use of readily available starting materials.
Epichlorohydrin-Benzyl Alcohol Reactions
The fundamental reaction for producing this compound is the nucleophilic substitution of benzyl alcohol with epichlorohydrin. chemicalbook.com This process can be conducted in one or two steps. A common two-step approach involves an initial ring-opening reaction of epichlorohydrin with benzyl alcohol, catalyzed by a Lewis acid like tin tetrachloride, to form a chlorohydrin ether intermediate. guidechem.com This is followed by a ring-closing reaction (dehydrochlorination) using a base, such as sodium hydroxide (B78521), to yield the final this compound product. guidechem.com
A one-pot synthesis is also prevalent, where benzyl alcohol, epichlorohydrin, a phase transfer catalyst, and an aqueous solution of a strong base like sodium hydroxide are reacted together. chemicalbook.comchemicalbook.com
Reaction Condition Optimization for High Yield and Selectivity
Optimizing reaction conditions is paramount to achieving high yield and selectivity in this compound synthesis. Key parameters that are manipulated include temperature, reactant molar ratios, catalyst concentration, and reaction time.
For instance, in a one-pot synthesis using tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the phase transfer catalyst, the reaction is initiated at a low temperature of 0°C and then stirred for several hours. chemicalbook.comchemicalbook.com This controlled temperature helps to manage the exothermic nature of the reaction and minimize side reactions. A patent describes a process where benzyl alcohol and sodium hydroxide are heated to 60-70°C before the dropwise addition of (R)-epichlorohydrin, followed by a 12-hour reaction at the same temperature to achieve an 80% yield of (S)-benzyl glycidyl ether. patsnap.com
Another detailed procedure involves reacting benzyl alcohol with epichlorohydrin in the presence of toluene (B28343) and tin tetrachloride at 60°C for an extended period, followed by reaction with a 50% sodium hydroxide solution at 90°C. guidechem.com The molar ratio of reactants is also a crucial factor. An excess of epichlorohydrin is often used to ensure complete conversion of the benzyl alcohol. googleapis.com
The following interactive table summarizes various reaction conditions reported in the literature for the synthesis of this compound:
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium hydrogen sulfate | 50% aq. NaOH | Diethyl ether (for extraction) | 0 | 4.5 | 65 | chemicalbook.comchemicalbook.com |
| Tin tetrachloride (Lewis acid) followed by NaOH | 50% aq. NaOH | Toluene | 60, then 90 | 7, then 3 | Not specified | guidechem.com |
| None specified (strong base) | Sodium hydroxide | None (neat) | 60-70 | 12 | 80 | patsnap.com |
| Benzyltrimethylammonium chloride | Sodium hydroxide | Excess epichlorohydrin | 30-150 | Not specified | Not specified | googleapis.com |
Industrial Scale-Up Considerations in this compound Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed to ensure efficiency, safety, and cost-effectiveness. researchgate.net Key considerations include:
Reaction Kinetics and Heat Management: The exothermic nature of the reaction requires efficient heat removal systems in large reactors to maintain optimal temperature control and prevent runaway reactions. researchgate.net
Mass Transfer: In the heterogeneous phase-transfer catalyzed system, efficient mixing is crucial to maximize the interfacial area between the aqueous and organic phases, thereby enhancing the reaction rate. researchgate.net
Solvent and Catalyst Recovery: For economic and environmental reasons, the recovery and recycling of solvents like toluene and the phase transfer catalyst are important aspects of an industrial process. guidechem.com
Product Purification: On a large scale, purification methods such as vacuum distillation are employed to remove unreacted starting materials and byproducts to achieve the desired product purity. guidechem.compatsnap.com Continuous flow reactors are also considered for industrial production to maintain consistent reaction conditions and product quality.
Novel Synthetic Approaches to this compound and its Precursors
While the epichlorohydrin route remains dominant, research into alternative and improved synthetic methods continues. One novel approach involves the use of butyltin trichloride (B1173362) (BuSnCl3) as a mild Lewis acid catalyst for the ring-opening of epichlorohydrin with an alcohol. researchgate.net This method was demonstrated in a scalable flow synthesis, which offers advantages in terms of safety, control, and efficiency. researchgate.net
Another area of innovation lies in the biocatalytic resolution of racemic this compound to produce enantiomerically pure forms. nih.govmdpi.com Enzymes such as epoxide hydrolases from various microorganisms like Talaromyces flavus and Agromyces mediolanus have been used to selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess. nih.govmdpi.com For instance, a variant of epoxide hydrolase from Agromyces mediolanus was shown to preferentially hydrolyze (R)-BGE, yielding (S)-BGE with over 99% enantiomeric excess. mdpi.com Optimization of fermentation conditions to increase enzyme activity and biomass concentration has been a key focus in this area. nih.govresearchgate.net These chiral forms of this compound are valuable intermediates in the synthesis of pharmaceuticals. mdpi.comchemimpex.com
Furthermore, this compound itself is used as a starting material for novel polymers. For example, it can be copolymerized with carbon dioxide to produce poly(this compound carbonate), which can then be deprotected to yield poly(1,2-glycerol carbonate), a potentially biodegradable material. acs.org
Stereochemical Aspects and Chiral Synthesis with Benzyl Glycidyl Ether
Enantiomeric Forms of Benzyl (B1604629) Glycidyl (B131873) Ether: Separation and Characterization
Benzyl glycidyl ether (BGE) is a chiral molecule and exists as a pair of enantiomers: (R)-(-)-Benzyl glycidyl ether and (S)-(+)-Benzyl glycidyl ether. These enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities, making their separation and characterization crucial for applications in pharmaceuticals and fine chemical synthesis. nih.govchemicalbook.com Optically pure forms of BGE are valuable precursors for manufacturing anti-cancer and anti-obesity drugs. nih.govresearchgate.net
The separation and analysis of these enantiomers are commonly achieved using chiral chromatography. For instance, the resolution of racemic BGE and its corresponding diol can be monitored using a Chiralpak IC column, which allows for the quantification of each enantiomer. nih.gov
Table 1: Properties of this compound Enantiomers
| Property | (R)-(-)-Benzyl Glycidyl Ether | (S)-(+)-Benzyl Glycidyl Ether |
|---|---|---|
| Synonym | (R)-(-)-1-Benzyloxy-2,3-epoxypropane | (S)-(+)-1-Benzyloxy-2,3-epoxypropane |
| CAS Number | 14618-80-5 nih.gov | 16495-13-9 chemdad.com |
| Molecular Formula | C₁₀H₁₂O₂ nih.gov | C₁₀H₁₂O₂ chemdad.com |
| Molecular Weight | 164.20 g/mol nih.gov | 164.2 g/mol chemdad.com |
| Density | Not specified | 1.072 g/mL at 20 °C chemdad.comsigmaaldrich.com |
| Optical Activity | Not specified | [α]20/D +5.1°, c = 5 in toluene (B28343) chemdad.comsigmaaldrich.com |
| Boiling Point | Not specified | 130 °C (0.1 mmHg) chemdad.com |
Biocatalytic Resolution of Racemic this compound
Biocatalysis has emerged as a green and efficient alternative to traditional chemical methods for resolving racemic mixtures. nih.gov This approach utilizes enzymes or whole microbial systems to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart.
Epoxide Hydrolase Enzymes in this compound Resolution
Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govresearchgate.net In the context of racemic this compound, EHs can enantioselectively hydrolyze one of the enantiomers, resulting in a mixture of an enantiopure epoxide and a vicinal diol, which can then be separated. nih.govnih.gov This process, known as kinetic resolution, is valued for its high selectivity and operation under mild, environmentally friendly conditions. nih.govnih.gov For example, a variant epoxide hydrolase from Agromyces mediolanus (vEH-Am) has demonstrated high enantioselectivity for the kinetic resolution of racemic BGE. nih.govdntb.gov.ua The enzyme preferentially hydrolyzes (R)-BGE, yielding highly enantiopure (S)-BGE. nih.gov
Microbial Systems for Enantioselective Hydrolysis of this compound
Whole microbial cells are often used as biocatalysts as they provide a natural environment for the enzyme, eliminating the need for costly enzyme purification. Several microbial systems have been investigated for their ability to perform enantioselective hydrolysis of BGE.
Whole cells of Bacillus alcalophilus have been utilized in the kinetic resolution of racemic this compound. nih.gov Incubation of the racemic mixture with B. alcalophilus cells resulted in the production of (S)-benzyl glycidyl ether with a 30% enantiomeric excess (ee) and (R)-3-benzyloxypropane-1,2-diol with a 40% ee. chemdad.comnih.gov This demonstrates the potential of this bacterium for the enantioselective resolution of BGE, although the enantioselectivity observed was moderate. nih.gov
The fungus Talaromyces flavus possesses a constitutive epoxide hydrolase that has been successfully applied to the resolution of racemic BGE. nih.gov This system is notable for its ability to resolve BGE into its (R)-enantiomer. nih.gov Following the optimization of fermentation conditions, which enhanced both the specific EH activity and biomass concentration, a high enantiomeric excess for the substrate (e.e.s) of 96% was achieved for (R)-benzyl glycidyl ether, with an enantiomeric ratio (E-value) of 13. nih.govresearchgate.net
A recombinant epoxide hydrolase, Ylehd, from the marine yeast Yarrowia lipolytica has been identified as a potent biocatalyst for the resolution of BGE. nih.govresearchgate.net This enzyme facilitates the (S)-selective conversion of this compound into its corresponding diol, (S)-3-benzyloxy-1,2-propanediol, while the (R)-BGE remains unreacted. nih.govresearchgate.net This kinetic resolution process is highly efficient, achieving a 95% enantiomeric excess for the desired (R)-epoxide in just 20 minutes. nih.gov The high activity and enantioselectivity of Ylehd make it a promising candidate for the large-scale production of pharmaceutically important (R)-benzyl glycidyl ether. nih.govresearchgate.net
Table 2: Summary of Microbial Systems for this compound Resolution
| Microbial System | Enzyme Source | Target Product | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|
| Bacillus alcalophilus | Whole cells | (S)-Benzyl glycidyl ether | 30% | Not Reported | nih.gov |
| Talaromyces flavus | Constitutive Epoxide Hydrolase | (R)-Benzyl glycidyl ether | 96% | 13 | nih.govresearchgate.net |
| Yarrowia lipolytica | Recombinant Epoxide Hydrolase (Ylehd) | (R)-Benzyl glycidyl ether | 95% | 10.4 | nih.govnih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (R)-(-)-Benzyl glycidyl ether |
| (S)-(+)-Benzyl glycidyl ether |
| 3-benzyloxypropane-1,2-diol |
| (R)-3-benzyloxypropane-1,2-diol |
Epoxide Hydrolases from Other Microorganisms (e.g., Agromyces mediolanus)
Among the diverse microorganisms utilized for the kinetic resolution of racemic this compound, the marine microorganism Agromyces mediolanus has shown exceptional promise. A variant of the epoxide hydrolase from this organism (vEH-Am), when expressed in Escherichia coli, demonstrates high enantioselectivity for the hydrolysis of racemic BGE. nih.govmdpi.com
This enzyme preferentially hydrolyzes the (R)-enantiomer of this compound, leaving behind the unreacted (S)-benzyl glycidyl ether with very high enantiomeric excess. mdpi.com Research has shown that this biocatalytic process can yield (S)-BGE with an enantiomeric excess (ee) of over 99%. nih.govnih.gov The yield of the optically pure (S)-BGE can reach up to 34%, a result that is among the highest reported for epoxide hydrolase-mediated resolutions of this substrate. mdpi.com The remarkable selectivity of vEH-Am distinguishes it from many other microbial epoxide hydrolases, which often exhibit lower enantioselectivity (ee values <60%) towards BGE. mdpi.com
| Enzyme Source | Preferred Enantiomer Hydrolyzed | Remaining Enantiomer | Enantiomeric Excess (ee) | Reference |
| Agromyces mediolanus (vEH-Am) | (R)-BGE | (S)-BGE | >99% | mdpi.com |
| Talaromyces flavus | (S)-BGE | (R)-BGE | 96% | mdpi.comnih.gov |
| Yarrowia lipolytica | (S)-BGE | (R)-BGE | 95% | mdpi.com |
| Bacillus alcalophilus | (R)-BGE | (S)-BGE | Low (<60%) | mdpi.comchemicalbook.com |
| Aspergillus niger | - | - | Low (<60%) | mdpi.com |
Optimization of Biocatalytic Conditions for Enantiomeric Excess
Achieving maximum enantiomeric excess and yield in the biocatalytic resolution of this compound requires careful optimization of various reaction parameters. These conditions significantly influence enzyme activity, stability, and enantioselectivity.
Key factors that are manipulated include:
Substrate Concentration: High substrate concentrations can lead to inhibition or toxicity to the biocatalyst, resulting in decreased yields of the desired enantiomer. For the epoxide hydrolase from Agromyces mediolanus (vEH-Am), it was noted that the yield of (S)-BGE decreased as the initial substrate concentration increased. nih.govnih.gov Strategies like intermittent supplementation of the substrate can mitigate this issue. nih.gov
pH and Temperature: Enzymes operate optimally within specific pH and temperature ranges. For instance, studies on the bioresolution of BGE using Bacillus alcalophilus highlighted pH and incubation temperature as crucial factors in enhancing enantioselectivity. chemicalbook.com The optimal pH and temperature for the purified vEH-Am from A. mediolanus were found to be 8.0 and 35 °C, respectively. researchgate.net
Co-solvents and Additives: The low aqueous solubility of BGE can limit reaction rates. The addition of surfactants or co-solvents can improve substrate availability and enhance the reaction. For example, the addition of 2% (v/v) Tween-20 was found to significantly increase the yield of the resolved epoxide in the vEH-Am catalyzed reaction. nih.govnih.gov
Biocatalyst State and Concentration: The conditions under which the microbial cells are grown and harvested can impact enzyme expression and activity. Optimization of fermentation conditions for Talaromyces flavus, including biomass concentration, led to improved specific activity and higher enantiomeric excess for (R)-BGE. nih.gov Similarly, the age of Bacillus alcalophilus cells and the composition of the culture medium (e.g., nitrogen sources) were found to be important parameters. chemicalbook.com
Mechanistic Insights into Enzyme-Substrate Interactions for Chiral this compound
The high degree of enantioselectivity exhibited by certain epoxide hydrolases, such as the variant from Agromyces mediolanus (vEH-Am), is determined by precise molecular interactions within the enzyme's active site. Computational methods, particularly molecular docking simulations, have provided valuable insights into the structural basis for this selectivity. nih.govmdpi.com
These studies model the docking of both (R)- and (S)-enantiomers of this compound into the active site of the enzyme. The simulations for vEH-Am revealed that the orientation and proximity of the preferred (R)-BGE enantiomer to key catalytic residues are more favorable for hydrolysis than those of the (S)-BGE enantiomer. mdpi.com Specifically, the analysis showed that the hydrogen bonds formed between the enzyme and the preferentially hydrolyzed (R)-BGE were shorter than those formed with (S)-BGE. mdpi.com This stronger interaction and better positioning facilitate the nucleophilic attack by an active site residue (typically an aspartate) on one of the epoxide carbons, initiating the ring-opening hydrolysis. The less-favored enantiomer, (S)-BGE, binds in a conformation that is less optimal for catalysis, resulting in a much slower rate of hydrolysis and allowing for its isolation at high enantiomeric purity. nih.govmdpi.com
Asymmetric Synthesis Utilizing this compound
Enantiomerically pure (R)- and (S)-benzyl glycidyl ether are highly valued chiral building blocks in asymmetric synthesis. chemimpex.com Their utility stems from the reactive epoxide ring, which can be opened regioselectively and stereospecifically by a wide range of nucleophiles to introduce diverse functional groups. This allows for the construction of complex molecular architectures with precise control over stereochemistry, making them indispensable intermediates in the synthesis of pharmaceuticals, fine chemicals, and natural products. leapchem.comchemicalbook.com
Synthesis of Chiral Intermediates for Pharmaceuticals and Fine Chemicals
Optically active this compound serves as a versatile starting material for the synthesis of numerous chiral intermediates crucial for the pharmaceutical industry. chemimpex.comleapchem.com The epoxide functionality allows for the introduction of amine, alcohol, and other functionalities, leading to the creation of key structural motifs found in many bioactive molecules.
Examples of its applications include:
β-Adrenergic Blockers (Beta-Blockers): Chiral glycidyl ethers are common precursors in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular conditions. The synthesis often involves the ring-opening of a glycidyl ether intermediate with an appropriate amine. jmedchem.comnih.gov
Antiviral and Anti-tumor Agents: (S)-Benzyl glycidyl ether can be used to synthesize a variety of biologically active compounds, including those with potential anti-tumor and antiviral properties. arborpharmchem.com It is a precursor for compounds such as (+)-cryptocarya diacetate and synargentoide A, which have demonstrated anti-tumor activity. nih.govclockss.org
Chiral Ligands and Catalysts: The derivatization of chiral BGE can produce chiral ligands that are used in asymmetric catalysis to control the stereochemical outcome of other chemical reactions. arborpharmchem.com
| Chiral Intermediate/Product Class | Starting Enantiomer | Therapeutic Area/Application | Reference |
| β-Adrenergic Blockers | (S)- or (R)-Glycidyl Ethers | Cardiovascular disease | jmedchem.com |
| (+)-Cryptocarya diacetate | (R)-Benzyl Glycidyl Ether | Anti-tumor | nih.govclockss.org |
| Synargentoide A | Chiral this compound | Anti-tumor | nih.gov |
| Chiral Amino Alcohols | (S)- or (R)-Benzyl Glycidyl Ether | General Pharmaceutical Intermediates | leapchem.com |
Derivatization for Optically Active Natural Product Synthesis
The structural complexity and stereochemical purity required in the total synthesis of natural products make chiral this compound an invaluable starting material. Its role as a "chiron" (a chiral synthon) allows chemists to introduce a pre-defined stereocenter into a target molecule, simplifying the synthetic route.
Notable examples include:
(R)-(-)-Benzyl glycidyl ether is used in the preparation of the lactone fragment of compactin and mevinolin , which are members of the statin class of cholesterol-lowering drugs. chemdad.com
It also serves as a key chiron for the synthesis of syn-1,3-polyols and dideoxynucleosides , which are structural motifs present in various natural products with diverse biological activities. chemdad.com
(S)-(+)-Benzyl glycidyl ether is used as a reactant in the multi-step synthesis of complex natural products like (+)-Discodermolide , a potent anti-tumor agent. alfachemch.com
Chemical Reactivity and Mechanistic Studies of Benzyl Glycidyl Ether
Epoxide Ring-Opening Reactions of Benzyl (B1604629) Glycidyl (B131873) Ether
The high ring strain of the three-membered epoxide ring in benzyl glycidyl ether makes it susceptible to ring-opening reactions initiated by both nucleophiles and acids. chemistrysteps.com These reactions are fundamental to the cross-linking processes in epoxy resin systems.
Nucleophilic Attack Pathways and Regioselectivity
The ring-opening of this compound by nucleophiles typically proceeds via an S(_N)2 mechanism. libretexts.org The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.
Strong Nucleophiles: Under basic or neutral conditions, strong nucleophiles, such as amines and alkoxides, preferentially attack the less sterically hindered carbon atom of the epoxide ring. youtube.comopenstax.org This results in the formation of a secondary alcohol. For instance, the reaction of BGE with a primary amine, such as benzylamine, would primarily yield a product where the amino group is attached to the terminal carbon of the original glycidyl moiety. google.com
Regioselectivity: The preference for attack at the less substituted carbon is a hallmark of the S(_N)2 mechanism, where steric hindrance plays a dominant role in determining the reaction pathway. youtube.com This regioselectivity is consistently observed in reactions with various strong nucleophiles.
| Nucleophile | Predominant Site of Attack | Resulting Product Type |
| Primary Amines | Less substituted carbon | Secondary amino alcohol |
| Secondary Amines | Less substituted carbon | Tertiary amino alcohol |
| Alkoxides | Less substituted carbon | Ether alcohol |
Acid-Catalyzed Ring Opening Mechanisms
In the presence of an acid catalyst, the epoxide oxygen of this compound is protonated, forming a more reactive species. libretexts.org The subsequent nucleophilic attack can exhibit characteristics of both S(_N)1 and S(_N)2 mechanisms.
The mechanism of acid-catalyzed ring-opening is a hybrid between S(_N)1 and S(_N)2 pathways. libretexts.org The protonation of the epoxide oxygen creates a good leaving group, and as the carbon-oxygen bond begins to break, a partial positive charge develops on the carbon atoms. libretexts.org The nucleophile then attacks the carbon that can better stabilize this positive charge. In the case of this compound, where one carbon is primary and the other is secondary, the attack will preferentially occur at the more substituted (secondary) carbon. libretexts.orgstackexchange.com This is because the secondary carbon can better stabilize the developing positive charge. The reaction ultimately leads to the formation of a trans-diol product due to the backside attack characteristic of an S(_N)2-like process. openstax.org
Oxidation and Reduction Pathways of this compound
The this compound molecule contains two key functional groups that can undergo oxidation and reduction: the benzyl ether linkage and the epoxide ring.
Oxidation: The benzyl ether group can be oxidized to a benzoate (B1203000) ester. siu.edu For example, using a modified o-iodoxybenzoic acid (mIBX) reagent, benzyl ethers can be directly converted to their corresponding benzoate esters. siu.edu This transformation is significant in synthetic chemistry as it allows the benzyl group to be used as a protecting group that can later be converted into a different functionality. siu.edu
Reduction: The epoxide ring of this compound can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH(_4)). masterorganicchemistry.comadichemistry.com The hydride attacks one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of an alcohol after an acidic workup. youtube.com LiAlH(_4) is a powerful reducing agent capable of reducing a wide range of functional groups, including epoxides. masterorganicchemistry.comadichemistry.com In contrast, ethers are generally resistant to reduction by LiAlH(_4). masterorganicchemistry.com
| Reaction | Reagent | Functional Group Targeted | Product |
| Oxidation | Modified IBX (mIBX) | Benzyl ether | Benzoate ester |
| Reduction | Lithium Aluminum Hydride (LiAlH(_4)) | Epoxide | Alcohol |
Substitution Reactions Involving the Glycidyl Moiety of this compound
The glycidyl moiety of this compound is susceptible to nucleophilic substitution reactions, primarily through the ring-opening of the epoxide. chemicalbook.com This reactivity is the basis for its use in the synthesis of various derivatives.
The reaction with amines is a prominent example of a substitution reaction. Primary and secondary amines can react with the epoxide ring to form amino alcohols. google.comacs.org For example, the reaction of this compound with a secondary amine like dibutyl amine results in the formation of an alcohol with a tertiary amine group. google.com These reactions are typically carried out under conditions that favor nucleophilic attack on the less sterically hindered carbon of the epoxide ring.
Selective Ether Bond Cleavage in this compound Analogues
The selective cleavage of one ether bond in the presence of another is a significant challenge in organic synthesis. In molecules containing both a benzyl ether and another type of ether, such as this compound analogues, achieving selective cleavage is crucial for synthetic applications.
Hydrogenolysis: Benzyl ethers can be selectively cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas. youtube.com This method, known as hydrogenolysis, is effective for removing the benzyl group while leaving other ether linkages, like the glycidyl ether, intact. youtube.com
Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is known to cleave p-methoxybenzyl (PMB) ethers selectively in the presence of benzyl ethers. nih.gov However, methods for the selective oxidative cleavage of simple benzyl ethers have also been developed. organic-chemistry.org
Lewis Acids: Some Lewis acids can also be employed for the selective debenzylation of aryl benzyl ethers. organic-chemistry.org
Mechanistic Investigation of Intramolecular Cyclization Reactions
Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic compounds. The mechanism of these cyclizations often involves the initial ring-opening of the epoxide followed by an intramolecular nucleophilic attack.
For example, enantiomerically pure aryl and benzyl glycidyl ethers have been shown to undergo stereospecific cyclizations in the presence of a metal catalyst to yield 3-chromanols or tetrahydrobenzo[c]oxepin-4-ols under mild conditions. chemsrc.com The mechanism likely involves the coordination of the metal to the epoxide oxygen, facilitating ring-opening by an aryl or benzyl group, which then acts as an internal nucleophile to close the ring. These reactions are significant for the synthesis of complex chiral molecules.
Polymerization Chemistry of Benzyl Glycidyl Ether
Anionic Ring-Opening Polymerization (AROP) of Benzyl (B1604629) Glycidyl (B131873) Ether
Anionic ring-opening polymerization (AROP) is a principal method for synthesizing poly(benzyl glycidyl ether). This technique is characterized by its living nature, which allows for the production of polymers with controlled molecular weights and narrow molecular weight distributions (dispersity, Đ < 1.1). rsc.org The polymerization proceeds via the nucleophilic attack of an initiator on one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide. This alkoxide then acts as the new nucleophile, propagating the polymer chain by sequentially adding more monomer units. Linear polyglycerol (linPG), a highly biocompatible polymer, can be obtained through the deprotection of poly(glycidyl ethers), including those derived from this compound. mpg.de
A variety of initiator and catalyst systems have been successfully employed for the AROP of BGE. Organocatalyzed polymerization has gained significant interest, with systems based on phosphazene bases being particularly effective. rsc.org
One well-studied initiating system is the combination of benzyl alcohol (BnOH) and the strong, non-ionic phosphazene base t-BuP₄. rsc.orgrsc.org In this system, benzyl alcohol acts as the initiator, and t-BuP₄ serves as the catalyst that deprotonates the alcohol to generate the initiating alkoxide species. This system facilitates a fast initiation step and a controlled polymerization mechanism, minimizing transfer or termination reactions, especially for low to moderate molecular weights. rsc.org
The general mechanism for the t-BuP₄ catalyzed AROP of oxirane monomers using an alcohol initiator is a living process that allows for the synthesis of well-defined polyethers. rsc.org The nature of the propagating species has been identified as ion pairs. rsc.orgrsc.org Other systems for anionic polymerization of epoxides often involve alkali metal derivatives like hydroxides or alkoxides, which function as both initiator and catalyst. acs.org For instance, potassium-based systems have been used in the AROP of similar glycidyl ethers. researchgate.net
Kinetic studies of the AROP of this compound have demonstrated that the polymerization follows first-order kinetics with respect to the monomer concentration. rsc.orgrsc.org This is evidenced by the linear relationship observed in pseudo-first-order plots of ln([M]₀/[M]) versus time, where [M]₀ and [M] are the initial and instantaneous monomer concentrations, respectively. rsc.org
Research using the benzyl alcohol/t-BuP₄ initiating system in tetrahydrofuran (B95107) (THF) at 25°C has allowed for the determination of the apparent propagation rate constant (kp,app) and the absolute propagation rate constant (kp). The propagation rate for BGE is notably high compared to other common epoxides and glycidyl ethers.
| Monomer | kp,app (x 10-3 s-1) | kp (L mol-1 s-1) | Dispersity (Đ) |
|---|---|---|---|
| This compound (BGE) | 15.4 | 0.51 | 1.06 |
| Allyl Glycidyl Ether (AGE) | 11.4 | 0.38 | 1.06 |
| Ethoxyethyl Glycidyl Ether (EEGE) | 9.0 | 0.30 | 1.06 |
| tert-Butyl Glycidyl Ether (tBuGE) | 2.1 | 0.07 | 1.05 |
| Propylene (B89431) Oxide (PO) | 1.8 | 0.06 | 1.05 |
| 1,2-Epoxybutane (BO) | 1.2 | 0.04 | 1.05 |
The data clearly indicates that BGE polymerizes significantly faster than epoxides with small alkyl side chains like propylene oxide and 1,2-epoxybutane, as well as the sterically hindered tert-butyl glycidyl ether. rsc.org
The structure of the side chain on the epoxide monomer has a profound influence on its polymerization reactivity. Factors such as steric hindrance, electron density, and the presence of heteroatoms in the substituent group affect the propagation rate. rsc.org
In the case of this compound, the propagating centers derived from the monomer exhibit high reactivity. A comparative reactivity scale for various epoxides under t-BuP₄ catalysis has been established as follows: kp,BnGE > kp,AGE > kp,EEGE >> kp,tBuGE ≈ kp,PO > kp,BO rsc.orgrsc.org
This trend highlights that epoxides with heteroatom-containing side chains, such as the ether linkage in BGE, AGE, and EEGE, generally display higher propagation rates. rsc.orgrsc.org The benzyl group, in particular, contributes to the high reactivity of BGE. While steric hindrance can reduce reactivity, as seen with the bulky tert-butyl group in tBuGE, the electronic effects of the benzylic group in BGE appear to enhance the propagation rate, making it one of the more reactive glycidyl ether monomers in this series. rsc.org
Copolymerization and Terpolymerization of this compound
This compound can be copolymerized with other monomers to create polymers with tailored properties. These include copolymers with other cyclic ethers and polycarbonates through copolymerization with carbon dioxide.
This compound can undergo copolymerization with other epoxides like propylene oxide (PO) and ethylene (B1197577) oxide (EO). The resulting copolymers combine the properties of the individual monomers. For instance, phosphazene base-catalyzed AROP has been used to synthesize copolymers of BGE and ethyl glycidyl ether (EGE), followed by deprotection to yield thermoresponsive materials. nih.gov
The terpolymerization of BGE, propylene oxide (PO), and carbon dioxide provides insight into the relative reactivity of BGE and PO. researchgate.net Using a binary catalyst system, a Fineman-Ross plot was used to determine the monomer reactivity ratios to be 1.15 for BGE and 0.93 for PO. researchgate.net These values, being close to unity, suggest a tendency towards random incorporation of the two epoxide monomers into the polymer chain. The composition of BGE and PO in the final terpolymer was found to reflect the initial monomer feeding ratio. researchgate.net
The copolymerization of epoxides with carbon dioxide (CO₂) is a chemically significant route to produce aliphatic polycarbonates, utilizing CO₂ as a renewable C1 building block. rsc.org this compound has been successfully copolymerized with CO₂.
One effective method involves using a diethylzinc–pyrogallol catalyst system. rsc.org This system was used to prepare functional polycarbonates by copolymerizing CO₂ with a mixture of BGE and glycidyl methyl ether (GME). The resulting copolymers had molecular weights ranging from 9,000 to 30,000 g·mol⁻¹ with polydispersities between 2.4 and 3.6. rsc.org The benzyl protecting groups on the polymer backbone could later be removed via catalytic hydrogenation to yield pendant hydroxyl groups, creating functional polycarbonates with tailored functionality. rsc.org
Additionally, the terpolymerization of BGE, PO, and CO₂ has been achieved using cobalt-salen type catalysts, such as a binary [rac-SalcyCoIIIDNP]/PPNDNP system and a bifunctional [rac-SalcyCoIIIDNP] catalyst. researchgate.net These systems demonstrated high activity, with the bifunctional catalyst reaching an activity of 857 h⁻¹. The resulting terpolymers, poly(benzyl 1,2-glycerol-co-propylene carbonate)s, exhibited glass transition temperatures (Tg) that were dependent on the carbonate content. researchgate.net
Reactivity Ratio Determinations in this compound Copolymer Systems
The determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. In copolymer systems involving this compound (BGE), these ratios provide insight into the relative rates at which BGE and its comonomer are incorporated into the growing polymer chain.
A study on the terpolymerization of this compound (BGE), propylene oxide (PO), and CO2 utilized a Fineman-Ross plot to determine the monomer reactivity ratios. The results indicated a reactivity ratio of 1.15 for BGE and 0.93 for PO. This suggests a slight preference for the incorporation of BGE over PO under the studied conditions. The percentage of BGE or PO incorporation in the polymer chain was found to mirror the initial feeding ratio and remained consistent throughout the reaction. researchgate.net
The following table summarizes the reactivity ratios for a BGE/PO copolymer system:
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (BGE) | r2 (PO) | Method |
|---|---|---|---|---|
| This compound (BGE) | Propylene Oxide (PO) | 1.15 | 0.93 | Fineman-Ross |
Controlled Polymerization Techniques for this compound
Poly(1,2-glycerol carbonate) can be synthesized through a two-step process that begins with the copolymerization of this compound (BGE) with carbon dioxide (CO2). acs.orgresearchgate.net This initial step yields poly(this compound carbonate). The subsequent step involves the removal of the benzyl protecting groups via hydrogenation. acs.orgresearchgate.netnih.gov This deprotection is typically carried out using palladium on activated charcoal (Pd/C) as a catalyst under hydrogen pressure. acs.org
The hydrogenation process has been shown to be more effective than acidic cleavage for removing protecting groups, as it avoids reduction in the molecular weight of the polymer. acs.org Successful debenzylation has been achieved using a 1:1 mixture of ethyl acetate (B1210297) and methanol (B129727) as the solvent at 40°C and 40 bar of hydrogen pressure over 24 hours. acs.org The resulting poly(1,2-glycerol carbonate) is an amorphous material with a glass transition temperature below 0°C. acs.org This synthetic route provides a pathway to a functional, aliphatic polycarbonate derived from glycerol (B35011) and CO2. acs.orgresearchgate.net
Block and statistical copolymers incorporating this compound (BGE) have been synthesized using various controlled polymerization techniques. For instance, ring-opening polymerization (ROP) initiated by tert-butylbenzyl alcohol (tBBA) and catalyzed by t-Bu-P4 has been employed to create statistical copolymers of BGE and ethyl glycidyl ether (EGE). mdpi.com These statistical copolymers, termed PBnGE-stat-PEGE, exhibit a unimodal distribution with narrow dispersity values (Mw/Mn ≤ 1.1). mdpi.com
The synthesis of block copolymers can also be achieved through the sequential addition of monomers. For example, after the polymerization of BGE is complete, EGE can be added to the reaction mixture to continue the block copolymerization. mdpi.com Amphiphilic diblock copolymers have also been synthesized, which can self-assemble into core-shell micelles in aqueous solutions. mdpi.com
Furthermore, BGE has been copolymerized with D,L-lactide using tin(II)-2-ethylhexanoate as a catalyst to produce reactive polylactide derivatives with benzyl functional groups. ufop.br Increasing the feed ratio of the glycidyl ether in the polymerization leads to polymers with a higher number of reactive groups per chain, although this can be accompanied by a decrease in molar mass. ufop.br
Zwitterionic ring expansion polymerization (ZREP) presents a method for synthesizing cyclic polyethers from glycidyl monomers. researchgate.netrsc.org This technique has been successfully applied to monomers such as glycidyl phenyl ether, epichlorohydrin (B41342), and this compound. ehu.es The polymerization is typically initiated by a Lewis acid, such as B(C6F5)3, and proceeds through a macrozwitterionic propagating chain where the chain ends are held together by electrostatic interactions. ehu.es
The reaction can be conducted under anhydrous conditions, either in solution or in bulk, leading to high monomer conversion. researchgate.netrsc.orgehu.es An "end-to-end" or "end-biting" reaction eventually occurs, resulting in the formation of a cyclic polymer and the expulsion of the catalyst. ehu.es This regenerated catalyst can then initiate new polymer chains. ehu.es The resulting cyclic polyethers can be considered a novel family of crown ethers decorated with peripheral functional groups. researchgate.netrsc.org However, a challenge with this method is that the expulsion and re-initiation of the catalyst can lead to polydisperse and low molecular weight products. ehu.es
Post-Polymerization Modification of this compound Derived Polymers
Polymers derived from this compound (BGE) can undergo post-polymerization modification to introduce a variety of functional groups. A key modification is the debenzylation of poly(this compound) or its copolymers to yield polymers with pendant hydroxyl groups. This transformation is typically achieved through hydrogenation, a process that has been shown to be effective without causing significant degradation of the polymer backbone. acs.orgnih.gov
For example, a polylactide copolymer synthesized with a benzyl-ether substituted monomer was debenzylated to expose hydroxyl groups. nih.gov These hydroxyl groups were then further modified by reaction with succinic anhydride (B1165640) to produce a copolymer with carboxylic acid functionalities. nih.gov These carboxylic acid groups are amenable to standard carbodiimide (B86325) coupling reactions, allowing for the attachment of amine-containing molecules. nih.gov
This strategy of debenzylation followed by further functionalization opens up possibilities for creating a wide range of functional materials. The introduced functional groups can serve as handles for attaching various ligands, including biologically relevant molecules. nih.govnih.gov This versatility makes BGE-derived polymers attractive platforms for applications in areas like biomedicine and materials science. nih.gov
Applications of Benzyl Glycidyl Ether in Advanced Materials Science and Engineering
Role of Benzyl (B1604629) Glycidyl (B131873) Ether in Epoxy Resin Formulations
BGE is widely incorporated into epoxy resin formulations to modify their properties in both the uncured and cured states. As a reactive diluent, its epoxy group participates in the crosslinking reaction with the curing agent, integrating it into the final polymer network. chemicalbook.com This covalent bonding distinguishes it from non-reactive diluents, which can migrate out of the cured matrix over time.
Table 1: Effect of Modifier Content on Epoxy Prepolymer Viscosity This table presents illustrative data on how viscosity modifiers, such as glycidyl ethers, can significantly reduce the viscosity of an epoxy prepolymer at room temperature.
| Modifier Content (wt%) | Viscosity Reduction (%) |
| 5 | ~65% |
| 10 | ~85% |
| 15 | ~93% |
| 20 | ~97% |
| Data adapted from studies on commercial-grade low-viscosity additives like glycidyl ethers. mdpi.com |
Contribution to Thermal and Mechanical Properties of Cured Epoxy Systems
The incorporation of BGE into an epoxy network directly influences the thermal and mechanical properties of the cured material. Because BGE's structure contains rigid benzene (B151609) rings, it can increase the heat distortion temperature of the cured product compared to aliphatic diluents like butyl glycidyl ether. chemicalbook.comepoxy-c.com However, as a monofunctional epoxide, its addition typically reduces the crosslinking density of the polymer network. hgxx.org This can lead to a decrease in the glass transition temperature (Tg) and tensile strength as the concentration of BGE increases. hgxx.orgtandfonline.com
Despite the reduction in crosslinking density, BGE can improve the toughness of the cured epoxy. hgxx.org Studies have shown that at certain concentrations (e.g., 5-10%), BGE-modified epoxy systems can exhibit a good balance of properties, maintaining acceptable thermal resistance while gaining improved toughness. hgxx.org For instance, in one study, the initial decomposition temperature (T5%) for an epoxy system with 5-10% BGE remained high, in the range of 358.2°C to 361.8°C. hgxx.org
A notable effect observed with the addition of monofunctional reactive diluents like BGE is the phenomenon of "internal antiplasticization." chemicalbook.com Antiplasticization is a process where adding a small amount of a substance that would typically act as a plasticizer instead leads to an increase in modulus and strength, often accompanied by a decrease in toughness, at temperatures below the glass transition temperature. When BGE is chemically incorporated into the epoxy network, it can increase the modulus and strength of the cured resin at room temperature. chemicalbook.com This effect is attributed to the BGE molecules filling free volume within the polymer network, restricting the localized motion of the polymer chains and thereby stiffening the material. chemicalbook.com
Benzyl Glycidyl Ether as a Dispersant and Surface Modifier in Nanocomposites
Beyond its role as a reactive diluent, BGE has proven to be an effective dispersant and surface modifier, particularly in the fabrication of advanced nanocomposites. chemicalbook.com Its unique chemical structure facilitates better integration of nanofillers, such as graphene, into a polymer matrix.
Achieving a uniform, molecular-level dispersion of graphene in an epoxy matrix is a significant challenge that BGE helps to overcome. researchgate.netx-mol.net BGE serves as a multifunctional agent in these systems. Firstly, it acts as a dispersant for graphene, preventing agglomeration. chemicalbook.com Secondly, it reduces the system's viscosity, which aids in processing the nanocomposite. chemicalbook.com Thirdly, its epoxy group reacts with the curing agent, covalently bonding the dispersant to the matrix. chemicalbook.com This creates a strong interfacial bond between the graphene filler and the epoxy matrix, leading to significant improvements in the nanocomposite's properties. chemicalbook.com
Research has demonstrated that using BGE as a dispersant for graphene in epoxy nanocomposites leads to remarkable enhancements in mechanical and thermal performance. researchgate.netx-mol.net
Table 2: Property Enhancement of Graphene/Epoxy Nanocomposites Using BGE This table shows the percentage increase in key properties for a graphene/epoxy nanocomposite prepared using a 5 mg/mL graphene dispersion in this compound, compared to the neat epoxy resin.
| Property | Percentage Increase (%) |
| Tensile Strength | 15% |
| Young's Modulus | 32.8% |
| Storage Modulus (at 30°C) | 37% |
| Thermal Conductivity | 95.7% |
| Source: Data from research on high-performance graphene-reinforced epoxy nanocomposites. researchgate.netx-mol.net |
π-π Interactions in this compound-Graphene Systems
The effectiveness of this compound as a graphene dispersant stems from the strong, non-covalent π-π stacking interactions between the benzene ring of the BGE molecule and the sp²-hybridized carbon lattice of the graphene sheet. chemicalbook.comresearchgate.net These interactions create a reliable affinity between the BGE molecules and the graphene surface, effectively coating the nanosheets. chemicalbook.com This surface modification helps to de-bundle the graphene sheets and stabilize them within the epoxy resin, preventing re-agglomeration. researchgate.netx-mol.net The presence of these π-π interactions has been confirmed through analytical techniques such as UV-vis spectroscopy and Raman spectroscopy. researchgate.netx-mol.net This mechanism is crucial for achieving the homogenous dispersion necessary to translate the exceptional properties of graphene to the bulk nanocomposite material. chemicalbook.com
Synthesis of Functional Polymers and Polyethers from this compound
The ring-opening polymerization of the epoxide group in this compound and its derivatives is a powerful method for creating well-defined functional polyethers. This approach allows for precise control over molecular weight and architecture, leading to materials with predictable and tunable properties.
Redox-Responsive Polyethers and Hydrogels
Redox-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to oxidation or reduction. This functionality is often achieved by incorporating redox-active moieties into the polymer structure. A key strategy involves a derivative of this compound, 2-(benzylthio)ethyl glycidyl ether (BTGE), which contains a thioether group. This group imparts redox sensitivity to the resulting polymers. acs.orgresearchgate.net
Polymers containing thioether groups are particularly notable for their ability to transition from a hydrophobic to a hydrophilic state upon oxidation. researchgate.net This transformation makes them excellent candidates for creating stimuli-responsive materials for applications such as drug delivery.
The synthesis of these materials is typically achieved through controlled anionic ring-opening polymerization of the BTGE monomer. This method can be used to create both homopolymers, poly(2-(benzylthio)ethyl glycidyl ether) (PBTGE), and block copolymers. A common architecture is an ABA-type triblock copolymer, where a central hydrophilic block of poly(ethylene oxide) (PEO) is flanked by two hydrophobic PBTGE blocks (PBTGE-b-PEO-b-PBTGE). acs.org
In an aqueous environment, these amphiphilic triblock copolymers self-assemble into physically cross-linked hydrogels. The hydrophobic interactions between the PBTGE end-blocks drive the formation of the gel network. acs.org These hydrogels exhibit a remarkable redox-responsive behavior; under oxidative conditions, the thioether groups in the PBTGE blocks are converted to more hydrophilic sulfoxides or sulfones. This change disrupts the hydrophobic interactions holding the gel network together, leading to a gel-to-sol transition. This transition is reversible, and the material can be designed to also generate free thiol groups through a reductive deprotection process. acs.org The properties of these polymers are characterized using various analytical techniques, as detailed in the table below.
Table 1: Characterization of Redox-Responsive Polymers Derived from BTGE
| Polymer Type | Synthesis Method | Characterization Techniques | Key Redox-Responsive Property |
|---|---|---|---|
| PBTGE Homopolymer | Anionic Ring-Opening Polymerization | 1H NMR, 13C NMR, GPC, FT-IR, MALDI-ToF | Oxidation-induced hydrophobic-to-hydrophilic transition |
| PBTGE-b-PEO-b-PBTGE | Anionic Ring-Opening Polymerization with PEO macroinitiator | 1H NMR, 13C NMR, GPC, FT-IR, MALDI-ToF | Gel-to-sol transition under oxidative conditions |
Thermoresponsive Properties of Poly(this compound) Copolymers
Thermoresponsive polymers exhibit a lower critical solution temperature (LCST), a temperature at which they undergo a reversible phase transition from a soluble to an insoluble state in an aqueous solution. nih.gov This property is highly sought after for applications in cell sheet engineering and injectable drug delivery systems. Poly(glycidyl ether)s are a prominent class of thermoresponsive polymers. nih.govmdpi.com
The LCST of a poly(glycidyl ether) can be precisely tuned by copolymerizing monomers with different hydrophobicities. This compound is a key monomer in this field, often serving as a protected precursor to glycidol (B123203), a hydrophilic monomer. The deprotection of poly(this compound) yields linear polyglycerol (linPG), a highly hydrophilic and biocompatible polymer. mpg.de
The synthesis is typically performed via ring-opening polymerization, often catalyzed by a phosphazene base, followed by the removal of the benzyl protecting groups to yield the final thermoresponsive copolymer. mdpi.comnih.gov The relationship between copolymer composition and thermal properties is a critical aspect of designing these materials for specific applications.
Table 2: Thermoresponsive Behavior of Poly(glycidol)-co-Poly(ethyl glycidyl ether) Copolymers
| Copolymer Architecture | Monomer Ratio (Hydrophilic:Hydrophobic) | Cloud Point Temperature (Tcp) Range | Polymerization Method |
|---|---|---|---|
| Statistical Copolymers | Variable | 30.5 °C to 70.4 °C | Ring-Opening Polymerization followed by deprotection |
| Triblock and Pentablock Copolymers | Variable | Tunable based on block length and ratio | Ring-Opening Polymerization followed by deprotection |
Data derived from studies on copolymers synthesized using protected glycidol (like this compound) and ethyl glycidyl ether. mpg.de
Derivatization of Biomacromolecules with this compound
The modification of naturally derived macromolecules is a rapidly growing field aimed at creating new functional materials that combine the inherent properties of the biomacromolecule, such as biocompatibility, with new functionalities. The reactive epoxide of this compound makes it a candidate for such derivatization reactions.
Glycidyl Ether Modified β-Cyclodextrin Derivatives for Host-Guest Chemistry
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This unique structure allows them to encapsulate hydrophobic "guest" molecules within their cavity, forming inclusion complexes. nih.govnih.gov This host-guest chemistry is fundamental to their use in drug delivery, sensing, and catalysis. frontiersin.orgrsc.org
The properties of natural cyclodextrins, such as β-cyclodextrin (β-CD), can be enhanced through chemical modification of the hydroxyl groups on their outer surface. encyclopedia.pub Functionalization with molecules containing epoxide groups, such as glycidyl ethers, is a common strategy to introduce new functionalities. For example, the reaction of β-CD with glycidyl methacrylate (B99206) introduces a polymerizable group via the opening of the epoxide ring. encyclopedia.pubnih.gov
While direct modification with this compound is less commonly documented, the principles of such a reaction would involve the nucleophilic attack of the cyclodextrin's hydroxyl groups on the epoxide ring of BGE. This would graft the benzyl ether moiety onto the β-CD structure. Such a modification could serve several purposes in the context of host-guest chemistry:
Altering Solubility: The introduction of benzyl groups could modify the solubility profile of the cyclodextrin.
Providing Secondary Interaction Sites: The appended benzyl groups could engage in secondary interactions (e.g., π-π stacking) with guest molecules or other polymer chains.
Self-Inclusion: The benzyl group itself is an excellent guest for the β-CD cavity. This has been demonstrated in systems where polymers containing benzyl groups, such as poly(β-benzyl L-aspartate), form inclusion complexes with β-CD, creating a hydrophobic core within a core-shell nanostructure. frontiersin.org This affinity underscores the potential for intramolecular or intermolecular complexation if β-CD were functionalized with this compound.
The functionalization of β-CD with various groups, including those introduced by glycidyl ethers, is a versatile strategy to create advanced materials for diverse applications.
Table 3: Examples of β-Cyclodextrin Functionalization and Applications in Host-Guest Chemistry
| Functionalizing Agent / Method | Introduced Moiety / Structure | Resulting Property / Application |
|---|---|---|
| 1-Benzylimidazole and TDI Linker | Benzylimidazolium ionic liquid | Enhanced pore size and thermal stability for sorption of phenols. nih.gov |
| Polyethyleneimine (PEI) | PEI shell with β-CD units | Forms core-shell nanocarriers via inclusion of benzyl groups from a separate polymer. frontiersin.org |
| Glycidyl Methacrylate | Acrylate group | Creates a polymerizable monomer for synthesizing CD-pendant polymers. encyclopedia.pub |
Analytical Methodologies for Benzyl Glycidyl Ether Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of BGE, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Benzyl (B1604629) Glycidyl (B131873) Ether. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of BGE displays characteristic signals that correspond to each unique proton environment in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.28–7.37 ppm. echemi.com The two benzylic protons (—O—CH₂—Ph) are diastereotopic due to the adjacent chiral center of the epoxide ring, often appearing as two distinct doublets, a pattern known as an AB quartet, around δ 4.60 ppm. echemi.comstackexchange.com The protons of the oxirane (epoxide) ring and the adjacent methylene (B1212753) group (—CH₂—CH—CH₂) resonate in the upfield region. Specific assignments show a multiplet for the methine proton of the epoxide at approximately δ 3.15–3.23 ppm, while the methylene protons of the epoxide appear as distinct doublet of doublets at δ 2.61 and δ 2.80 ppm. echemi.com The methylene protons adjacent to the ether oxygen appear at δ 3.44 (dd) and δ 3.77 (dd) ppm. echemi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by showing a distinct signal for each carbon atom. The carbons of the phenyl group are observed in the aromatic region (δ 127–138 ppm), with the quaternary carbon appearing at δ 137.8 ppm and the CH carbons at δ 128.4 and 127.7 ppm. echemi.com The benzylic carbon (—O—C H₂—Ph) gives a signal around δ 73.3 ppm. echemi.com The carbons of the glycidyl moiety are found further upfield; the methylene carbon (—O—C H₂—epoxide) resonates at δ 70.7 ppm, the methine carbon of the epoxide ring at δ 50.8 ppm, and the methylene carbon of the epoxide ring at δ 44.2 ppm. echemi.com
| Nucleus | Chemical Shift (δ, ppm) | Description of Signal | Assignment |
|---|---|---|---|
| ¹H NMR | 7.28–7.37 | Multiplet | Aromatic Protons (5H) |
| 4.60 | Singlet (often an AB quartet) | Benzylic Protons (—O—CH₂—Ph, 2H) | |
| 3.77 | Doublet of Doublets | Glycidyl Methylene Proton (—O—CH₂—, 1H) | |
| 3.44 | Doublet of Doublets | Glycidyl Methylene Proton (—O—CH₂—, 1H) | |
| 3.15–3.23 | Multiplet | Epoxide Methine Proton (—CH—, 1H) | |
| 2.61, 2.80 | Doublet of Doublets | Epoxide Methylene Protons (—CH₂—, 2H) | |
| ¹³C NMR | 137.8 | - | Aromatic Quaternary Carbon |
| 128.4, 127.7 | - | Aromatic CH Carbons | |
| 73.3 | - | Benzylic Carbon (—O—CH₂—Ph) | |
| 70.7 | - | Glycidyl Methylene Carbon (—O—CH₂—) | |
| 50.8 | - | Epoxide Methine Carbon (—CH—) | |
| 44.2 | - | Epoxide Methylene Carbon (—CH₂—) |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum provides valuable information by detecting the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for BGE include:
C-H stretching (Aromatic): A peak is typically observed around 3020 cm⁻¹, indicating the C-H bonds of the benzene (B151609) ring. echemi.com
C-H stretching (Aliphatic): Strong absorptions from 2850 to 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic methylene (CH₂) groups.
C=C stretching (Aromatic): Bands in the region of 1495-1603 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring. echemi.com
C-O-C stretching (Ether): The most prominent feature for an ether is the strong C-O stretching band. For an aryl alkyl ether like BGE, this is typically found around 1094-1216 cm⁻¹. echemi.compressbooks.pub
Epoxide Ring Vibrations: The oxirane ring shows characteristic vibrations. The asymmetric ring stretching (C-O-C) often appears near 929 cm⁻¹, and another band can be seen around 840-850 cm⁻¹. echemi.com
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3020 | C-H Stretch | Aromatic Ring |
| 2850-3000 | C-H Stretch | Aliphatic (CH₂) |
| 1495-1603 | C=C Stretch | Aromatic Ring |
| 1094-1216 | C-O Stretch | Ether Linkage |
| ~929 | Asymmetric Ring Stretch | Epoxide Ring |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating BGE from reaction mixtures and assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. For enantiomeric analysis, chiral HPLC is particularly important. A typical method for separating the (R)- and (S)-enantiomers of BGE involves using a chiral stationary phase. For instance, a CHIRALCEL OD-H column can be used with a mobile phase consisting of a hexane (B92381) and isopropanol (B130326) mixture (e.g., 90:10 ratio). echemi.com Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring absorbs, such as 220 nm. echemi.com Under these conditions, the two enantiomers will have different retention times (tR), allowing for their separation and quantification. echemi.com
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions involving this compound. fishersci.comaga-analytical.com.plukessays.com By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the consumption of reactants and the formation of products can be visualized. rsc.org The separated spots are typically visualized under UV light, which illuminates the aromatic ring of BGE and related species. nih.gov This allows for a qualitative assessment of the reaction's completion before proceeding with workup and purification.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular weight of BGE is 164.20 g/mol . nih.gov In electrospray ionization (ESI) mass spectrometry, BGE is often detected as a sodium adduct, [M+Na]⁺, which would give a peak at an m/z (mass-to-charge ratio) of 187. echemi.com
Under electron ionization (EI), the molecule would undergo fragmentation. The most prominent fragmentation pattern would likely involve the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a very common and abundant fragment for compounds containing a benzyl group. Another significant fragment could arise from the glycidyl moiety.
MALDI-ToF Mass Spectrometry in Polymer Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers, including those derived from this compound. This soft ionization method allows for the analysis of large molecules with minimal fragmentation, providing detailed information about the polymer's molecular weight, molecular weight distribution, and end-group fidelity. chemimpex.com
In a typical MALDI-ToF analysis, the polymer sample is co-crystallized with a matrix compound. This mixture is then irradiated by a laser, causing the matrix to absorb the energy and transfer it to the polymer molecules, which are then ionized. The ionized polymers are accelerated in an electric field and travel through a time-of-flight tube to a detector. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular weight.
One of the key advantages of MALDI-ToF MS in polymer research is its ability to resolve individual oligomers within a polymer distribution, especially for polymers with low dispersity (Đ ≤ 1.3). chemimpex.com This high resolution enables the accurate determination of not only the average molecular weights (such as number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) but also the mass of the repeating monomer unit and the end groups. This is particularly useful for confirming the successful synthesis of a target polymer and for identifying any side reactions or impurities.
While specific MALDI-ToF mass spectra for poly(this compound) homopolymers are not extensively detailed in readily available literature, the technique has been successfully applied to copolymers containing this compound units. For instance, in the study of terpolymers of this compound, propylene (B89431) oxide, and CO₂, MALDI-ToF has been used to confirm the attachment of hyperbranched structures to the initiator and to verify the absence of macrocyclic impurities.
The table below illustrates the type of data that can be obtained from a MALDI-ToF MS analysis of a hypothetical poly(this compound) sample.
| Parameter | Description | Typical Value/Information |
| Mₙ ( g/mol ) | Number-average molecular weight | Determined from the distribution of oligomer peaks |
| Mₙ ( g/mol ) | Weight-average molecular weight | Calculated from the intensity of the oligomer peaks |
| Đ (Mₙ/Mₙ) | Dispersity (Polydispersity Index) | Indicates the breadth of the molecular weight distribution |
| Repeating Unit Mass (Da) | Mass of the this compound monomer unit | ~164.20 Da |
| End-Group Mass (Da) | Mass of the initiator and terminating groups | Varies depending on the synthesis method |
| Ionization Adduct | The ion that complexes with the polymer | e.g., Na⁺, K⁺ |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) in Polymer and Reaction Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including those synthesized from this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing valuable information about thermal transitions such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (Tₙ). chinachemnet.com
The principle of DSC involves heating or cooling the sample and a reference material at a controlled rate. When the sample undergoes a thermal transition, such as melting, it will absorb or release heat, resulting in a temperature difference between the sample and the reference. This difference in heat flow is detected and recorded, producing a DSC thermogram.
For polymers derived from this compound, DSC can be used to:
Determine the glass transition temperature (T₉): The T₉ is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow on the DSC thermogram.
Analyze melting and crystallization behavior: For semi-crystalline polymers, DSC can identify the melting point (Tₘ), which appears as an endothermic peak, and the crystallization temperature (Tₙ), observed as an exothermic peak upon cooling.
Study the curing of epoxy resins: this compound is often used as a reactive diluent in epoxy resin formulations. DSC can be employed to monitor the exothermic heat generated during the curing process, allowing for the determination of the degree of cure and the kinetics of the curing reaction.
In a study on the terpolymerization of this compound, propylene oxide, and CO₂, DSC was used to characterize the thermal properties of the resulting poly(benzyl 1,2-glycerol-co-propylene carbonate)s. The research found that the glass transition temperature of these terpolymers was dependent on the content of 1,2-glycerol carbonate (GC), decreasing as the GC content increased. The decomposition temperature was also shown to be influenced by the GC content. researchgate.net
Below is a data table summarizing the thermal properties of the terpolymers as reported in the study.
| GC Content (%) | T₉ (°C) | Td,₅% (°C) |
| 18 | 37 | 233 |
| 25 | 31 | 245 |
| 33 | 24 | 258 |
| 42 | 15 | 265 |
| 50 | 8 | 269 |
T₉: Glass transition temperature; Td,₅%: Decomposition temperature at 5% weight loss.
Rheological Analysis in Polymer Solution and Gel Characterization
Rheological analysis is the study of the flow and deformation of materials, and it is a crucial technique for characterizing the behavior of polymer solutions and gels. While specific rheological data for poly(this compound) homopolymer solutions and gels are not widely available in the reviewed literature, the general principles of polymer rheology can be applied to understand their expected behavior. This compound is noted for its use as a reactive diluent to reduce the viscosity of epoxy resins, indicating its influence on the flow properties of such systems. chemicalbook.com
The rheological properties of polymer solutions and gels are primarily determined by factors such as polymer concentration, molecular weight, polymer-solvent interactions, and the presence of cross-links in the case of gels. Key rheological parameters include viscosity, shear stress, shear rate, and viscoelastic properties like the storage modulus (G') and loss modulus (G'').
Viscosity: This is a measure of a fluid's resistance to flow. Polymer solutions often exhibit non-Newtonian behavior, where the viscosity changes with the applied shear rate. At low shear rates, polymer chains can be entangled, leading to higher viscosity. As the shear rate increases, the polymer chains may align in the direction of flow, resulting in a decrease in viscosity, a phenomenon known as shear thinning.
Viscoelasticity: Polymers can exhibit both viscous (liquid-like) and elastic (solid-like) properties simultaneously. This viscoelastic behavior is often characterized using oscillatory rheometry, which measures the material's response to a small, oscillating strain.
Storage Modulus (G'): This represents the elastic component of the material and is a measure of the energy stored and recovered per cycle of oscillation. For a gel, a high G' indicates a more solid-like structure.
Loss Modulus (G''): This represents the viscous component and is a measure of the energy dissipated as heat per cycle.
For a typical polymer gel, the storage modulus (G') is often higher than the loss modulus (G''), indicating that the material is predominantly elastic. The point at which G' and G'' intersect is known as the gel point, signifying the transition from a liquid-like to a solid-like state.
The following table outlines the key rheological concepts and their relevance to the characterization of polymer solutions and gels, which would be applicable to the study of poly(this compound) systems.
| Rheological Parameter | Description | Relevance to Polymer Characterization |
| Shear Viscosity (η) | Resistance to flow under shear stress. | Determines processability and application suitability (e.g., for coatings, adhesives). Can indicate the degree of polymer entanglement in solution. |
| Storage Modulus (G') | Measure of the elastic response of a material. | Characterizes the solid-like behavior and network structure of a gel. |
| Loss Modulus (G'') | Measure of the viscous response of a material. | Characterizes the liquid-like behavior and energy dissipation. |
| Yield Stress (τ₀) | The minimum stress required to initiate flow. | Important for gels and structured fluids to determine their stability at rest. |
| Thixotropy | Time-dependent shear thinning behavior. | Describes the recovery of viscosity after shearing, relevant for applications involving spreading or pumping followed by setting. |
Future Research Directions and Emerging Applications of Benzyl Glycidyl Ether
Innovations in Green Synthesis of Benzyl (B1604629) Glycidyl (B131873) Ether
The traditional synthesis of benzyl glycidyl ether often involves the use of hazardous reagents and generates significant waste. Consequently, a major focus of current research is the development of greener, more sustainable synthetic routes. Innovations in this area are centered on minimizing environmental impact by reducing solvent use, employing renewable resources, and utilizing more efficient catalytic systems.
One promising approach is the implementation of solvent-free synthesis conditions. chalmers.segoogle.com By reacting a fatty alcohol with epichlorohydrin (B41342) in the presence of a solid base and a phase-transfer catalyst, the need for both water and organic solvents can be eliminated. chalmers.segoogle.com This method not only simplifies the purification process but also significantly reduces the generation of wastewater. chalmers.se
The use of bio-renewable feedstocks is another key aspect of green synthesis. Researchers are exploring the transformation of naturally occurring compounds, such as those derived from lignin (B12514952) and terpenoids, into epoxide synthons suitable for producing glycidyl ethers. uni-mainz.de This approach aligns with the principles of a circular economy by replacing fossil fuel-based resources with sustainable alternatives. uni-mainz.de
Table 1: Comparison of Traditional and Green Synthesis Methods for this compound
| Feature | Traditional Synthesis | Green Synthesis Innovations |
| Starting Materials | Benzyl alcohol, epichlorohydrin guidechem.com | Bio-renewable feedstocks (e.g., lignin, terpenoids) uni-mainz.de |
| Solvents | Often requires organic solvents guidechem.com | Solvent-free or use of greener solvents chalmers.segoogle.com |
| Catalysts | Lewis acids (e.g., tin tetrachloride), alkali metal bases guidechem.comgoogle.com | Phase-transfer catalysts, solid bases chalmers.segoogle.com |
| Byproducts/Waste | Significant wastewater and byproducts requiring treatment chalmers.se | Reduced waste, easier separation of solid base chalmers.se |
| Environmental Impact | Higher environmental footprint | Lower environmental footprint, more sustainable uni-mainz.de |
Advanced Polymer Architectures and Functional Materials Derived from this compound
This compound serves as a versatile building block for the creation of advanced polymer architectures and functional materials with tailored properties. Its incorporation into polymer matrices can significantly enhance mechanical properties and thermal stability, making it valuable for specialty polymers, resins, coatings, and adhesives. chemimpex.com
Recent research has focused on designing redox-responsive polyethers using functional epoxide monomers derived from BGE, such as 2-(benzylthio)ethyl glycidyl ether (BTGE). acs.org These polymers exhibit an oxidation-induced transition from a hydrophobic to a hydrophilic state and can be used to form physically cross-linked hydrogels that undergo a gel-to-sol transition under oxidative conditions. acs.org Such materials have potential applications in drug delivery and sensor technology.
Furthermore, BGE is utilized as a reactive diluent in epoxy resin formulations to reduce viscosity and improve processability. Beyond its role as a diluent, BGE participates in the crosslinking reaction, which can enhance the flexibility and impact strength of the cured epoxy resin. leapchem.comsacheminc.com The rigid benzyl group in BGE's structure also contributes to an increased heat distortion temperature of the final cured product compared to aliphatic glycidyl ethers. guidechem.com
The development of copolymers is another area of active research. For instance, BGE has been used in the terpolymerization with propylene (B89431) oxide and carbon dioxide to create functionalized polycarbonates. researchgate.net Additionally, copolymers of lactide and this compound have been synthesized for potential biomedical applications. nih.gov These advanced polymer architectures open up new possibilities for creating high-performance materials with tunable properties.
Biotechnological Advancements in Enantioselective Production of Chiral Glycidyl Ethers
Chiral glycidyl ethers are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. leapchem.com The (R)- and (S)-enantiomers of this compound are valuable starting materials in asymmetric synthesis. leapchem.comfishersci.ca Biotechnological methods, particularly enzymatic resolutions, are emerging as highly efficient and environmentally friendly approaches to produce these optically pure compounds.
The bioresolution of racemic this compound using whole cells of microorganisms or isolated enzymes has been a significant area of investigation. Microorganisms such as Bacillus alcalophilus and Talaromyces flavus have been shown to contain epoxide hydrolases (EHs) that can selectively hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the desired enantiomer. chemicalbook.comnih.gov
Research has focused on optimizing the conditions for these biotransformations to improve both the yield and the enantiomeric excess (ee) of the product. Factors influencing the enantioselectivity include the age of the bacterial cells, the composition of the culture medium (such as nitrogen sources), and the concentration of the substrate. chemicalbook.com For example, with Talaromyces flavus, optimization of fermentation conditions improved the specific EH activity, resulting in (R)-benzyl glycidyl ether with a high enantiomeric excess. nih.gov
Table 2: Examples of Microorganisms in the Bioresolution of this compound
| Microorganism | Enzyme | Target Product | Key Findings |
| Bacillus alcalophilus | Epoxide hydrolase | Enantiomerically enriched BGE and its diol | The age of bacterial cells and nitrogen sources significantly influence enantioselectivity. chemicalbook.com |
| Talaromyces flavus | Epoxide hydrolase | (R)-benzyl glycidyl ether | Optimization of fermentation conditions improved specific EH activity and enantiomeric excess. nih.gov |
| Agromyces mediolanus | Epoxide hydrolase variant | Enantioselective hydrolysis of BGE | A variant of the enzyme showed potential for the enantioselective hydrolysis of BGE. chemicalbook.com |
| Yarrowia lipolytica | Recombinant epoxide hydrolase (Ylehd) | Resolution of BGE | Ylehd was evaluated as a potential biocatalyst for the resolution of this compound. chemicalbook.com |
Comprehensive Environmental Impact and Sustainable Utilization Studies
While this compound is considered to have low toxicity and be environmentally friendly, comprehensive studies on its long-term environmental impact and sustainable utilization are still emerging. chemicalbook.com Toxicological data for many glycidyl ethers are scarce, but available information indicates they can be skin and eye irritants. cdc.gov
Current safety data sheets suggest that this compound is not considered a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance. chemicalbook.comtcichemicals.com However, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated. chemicalbook.com One study indicated that it is not readily biodegradable. vanderbilt.edu
Future research will need to focus on a complete life cycle assessment of BGE, from its synthesis (ideally from renewable resources) to its end-of-life. This includes a more thorough investigation of its biodegradability, potential for bioaccumulation, and long-term effects on various ecosystems. Understanding these aspects is crucial for ensuring its sustainable utilization in widespread applications.
Expanding Applications in Biomedical and High-Performance Materials
The unique chemical properties of this compound make it a valuable compound for a growing number of applications in both the biomedical and high-performance materials sectors. chemicalbook.com Its role as a building block in the synthesis of pharmaceuticals is well-established, particularly in the creation of chiral compounds that enhance drug efficacy. chemimpex.com
In the realm of high-performance materials, BGE is used to formulate advanced epoxy resins for coatings and composite materials with strong adhesive properties and resistance to chemical degradation. chemimpex.com It has also been utilized as a dispersant and surface modifier for graphene in epoxy nanocomposites, leading to significant improvements in the strength and modulus of the material. chemicalbook.com
Emerging biomedical applications are leveraging the functionality of BGE-derived polymers. For instance, poly(allyl glycidyl ether), a related functional polyether, has been used to create polyampholytes for the cryopreservation of living cells, offering a less toxic alternative to traditional cryoprotectants. nih.gov The ability to create functional polymers, such as redox-responsive hydrogels, from BGE derivatives also opens doors for applications in targeted drug delivery and biosensors. acs.org
The synthesis of chiral intermediates from enantiomerically pure BGE is critical for the development of new drugs. For example, (R)-(-)-Benzyl glycidyl ether is used in the preparation of the lactone fragment of compactin and mevinolin. fishersci.ca
Q & A
Q. What are the standard analytical methods for determining the purity and epoxy value of Benzyl Glycidyl Ether (BGE)?
To ensure quality control, researchers should employ:
- Epoxy Value Titration : Measure epoxy content (eq/100g) via acid titration, adhering to thresholds ≥0.43 eq/100g .
- Viscosity Analysis : Use a viscometer at 25°C, targeting 5–8 mPa·s .
- Gas Chromatography (GC) : For kinetic studies or purity checks, GC with short analysis times (<15 minutes per injection) effectively separates BGE from byproducts .
- Chlorine Content Testing : Quantify organic (≤0.02 eq/100g) and inorganic chlorine (≤0.001 eq/100g) to assess reactivity and side reactions .
Q. Table 1: Key Specifications for BGE
| Parameter | Value/Range | Method |
|---|---|---|
| Epoxy Value | ≥0.43 eq/100g | Acid titration |
| Viscosity (25°C) | 5–8 mPa·s | Viscometer |
| Organic Chlorine | ≤0.02 eq/100g | Volumetric analysis |
| Moisture Content | ≤0.1% | Karl Fischer titration |
Q. How does BGE function as a reactive diluent in epoxy resin formulations?
BGE reduces epoxy resin viscosity while maintaining thermomechanical properties. Methodological considerations include:
- Dilution Efficiency : BGE’s low viscosity (5–8 mPa·s) enables homogeneous mixing without phase separation .
- Curing Optimization : Adjust stoichiometry with amines or anhydrides; BGE’s epoxy group participates in crosslinking, enhancing flexibility .
- Thermal Stability : Post-curing, BGE-modified resins retain stability up to 200°C, suitable for electronics and coatings .
Q. What safety protocols are essential when handling BGE in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation; BGE emits vapors above 70°C .
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles mitigate skin/eye irritation (Risk Phrase R36/37/38) .
- Storage : Keep at 0–6°C in sealed containers to prevent polymerization .
- Waste Disposal : Neutralize residual epoxide groups before disposal to avoid uncontrolled reactions .
Advanced Research Questions
Q. What methodologies enhance the enantioselectivity of epoxide hydrolases (EHs) in resolving racemic BGE?
- Enzyme Selection : Use EH from Talaromyces flavus or Agromyces mediolanus for (R)-enantiomer resolution (e.e. >96%) .
- Fermentation Optimization : Increase biomass (14.8 → 31.3 g DCW/L) and EH activity (13.5 → 26.2 U/g DCW) via pH control (7.0–7.5) and carbon source tuning .
- Substituent Effects : Avoid phenyl ring modifications (e.g., nitro or methyl groups), which reduce enantioselectivity (E <5) .
Q. Table 2: Optimization of EH Activity in Talaromyces flavus
| Parameter | Initial Value | Optimized Value |
|---|---|---|
| Biomass Concentration | 14.8 g DCW/L | 31.3 g DCW/L |
| Specific EH Activity | 13.5 U/g DCW | 26.2 U/g DCW |
| Enantiomeric Excess (e.e.) | 90% | 96% |
Q. How do structural modifications of BGE influence its reactivity in polymer chemistry?
- Side-Chain Engineering : Replace benzyl with alkyl groups (e.g., butyl glycidyl ether) to alter hydrophobicity and curing rates .
- Steric Effects : Bulky substituents reduce crosslinking density but improve fracture toughness .
- Epoxide Ring Stability : Electron-withdrawing groups (e.g., nitro) accelerate ring-opening reactions with nucleophiles .
Q. How can researchers resolve contradictions in reported toxicity profiles of glycidyl ether derivatives?
- Contextual Analysis : BGE itself is classified as an irritant (Xi), while 1-butyl glycidyl ether is Group 2B carcinogenic; differentiate handling protocols .
- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity thresholds for BGE derivatives .
- Comparative Toxicology : Cross-reference Safety Data Sheets (SDS) and IARC classifications to align lab protocols with regulatory standards .
Q. What experimental strategies optimize BGE’s application in enantioselective synthesis of triglycerides?
- Chiral Intermediate Preparation : Use (S)-(+)-BGE to synthesize 1-octadecyl-3-O-benzyl-sn-glycerol, a precursor for α-eleostearic acid triglycerides .
- Catalytic Asymmetry : Employ lipases or esterases under anhydrous conditions to preserve BGE’s stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
